Meayamycin D

Description

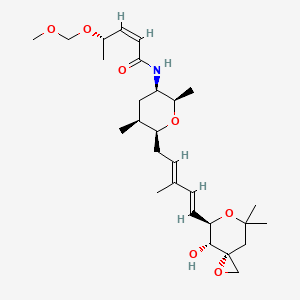

Structure

3D Structure

Properties

Molecular Formula |

C28H45NO7 |

|---|---|

Molecular Weight |

507.7 g/mol |

IUPAC Name |

(Z,4S)-N-[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R)-4-hydroxy-7,7-dimethyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]-4-(methoxymethoxy)pent-2-enamide |

InChI |

InChI=1S/C28H45NO7/c1-18(9-12-24-26(31)28(16-34-28)15-27(5,6)36-24)8-11-23-19(2)14-22(21(4)35-23)29-25(30)13-10-20(3)33-17-32-7/h8-10,12-13,19-24,26,31H,11,14-17H2,1-7H3,(H,29,30)/b12-9+,13-10-,18-8+/t19-,20-,21+,22+,23-,24+,26+,28+/m0/s1 |

InChI Key |

OGCGICPBGMPHIU-DNSRGATHSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(CC(O2)(C)C)CO3)O)C)NC(=O)/C=C\[C@H](C)OCOC |

Canonical SMILES |

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)C)CO3)O)C)NC(=O)C=CC(C)OCOC |

Origin of Product |

United States |

Synthetic Methodologies for Meayamycin D and Analogues

Total Synthesis Strategies of Meayamycin (B1256378) D

The total synthesis of Meayamycin D and its parent compound, meayamycin, has been achieved through various strategic approaches. These syntheses are critical not only for confirming the structure and enabling biological studies but also for producing analogues to probe structure-activity relationships (SAR). nih.govacs.org

Modern synthetic routes to Meayamycin D predominantly employ a convergent strategy. researchgate.netacs.org This approach involves the independent synthesis of the molecule's key fragments—often the left-hand amide-containing tetrahydropyran (B127337) and the right-hand spiroepoxide tetrahydropyran—which are then coupled late in the synthesis. researchgate.net This strategy offers significant advantages in efficiency, allowing for the optimization and large-scale preparation of individual fragments before the final, often complex, coupling steps.

Enantioselectivity is established early in the synthetic sequence by utilizing materials from the chiral pool. For instance, a scalable synthesis of meayamycin starts from commercially available and inexpensive chiral materials such as (S)-(-)-ethyl lactate (B86563), BocNH-Thr-OH, and D-ribose. nih.govacs.orgnih.gov This ensures the correct absolute stereochemistry of the multiple chiral centers within the molecule from the outset, avoiding difficult chiral separations or asymmetric reactions later in the synthesis. nih.gov The synthesis of Meayamycin D, for example, begins with (S)-(-)-ethyl lactate to construct the left-hand fragment, ensuring the desired stereoconfiguration. acs.org

The intricate three-dimensional structure of Meayamycin D necessitates precise control over its numerous stereocenters. Synthetic chemists have developed and employed several key reactions and methodologies to achieve this control.

The construction of the two distinct tetrahydropyran (THP) rings is a cornerstone of any total synthesis of Meayamycin D.

Right-Hand Epoxide-Containing THP Ring: A highly efficient route to this ornate subunit starts from D-ribose. nih.gov The synthesis involves a Grignard addition followed by an acid-catalyzed acetonide deprotection, alkene isomerization, and a 6-endo-trig cyclization of a distal alcohol to furnish the core tetrahydropyranone ring system. nih.gov An alternative approach involves an electrophile-mediated cyclization, although this can sometimes lead to the formation of undesired tetrahydrofuran (B95107) rings depending on the reaction conditions. nih.gov The significance of the THP ring itself is critical for biological activity, as analogues containing a tetrahydrofuran in this position are three orders of magnitude less potent. nih.gov

Left-Hand Amide-Containing THP Ring: The synthesis of this fragment for Meayamycin D begins with (S)-(-)-ethyl lactate. acs.org A key step involves the protection of the alcohol as a methoxymethyl (MOM) ether. acs.org Subsequent reduction and a Z-selective Horner-Wadsworth-Emmons reaction using an Ando-type phosphonate (B1237965) establishes the Z-enoate with high stereoselectivity (>99:1 Z/E ratio). acs.org Other strategies for related molecules have utilized key steps like the Achmatowicz rearrangement to construct this ring system. researchgate.net

The spiroepoxide moiety on the right-hand ring is essential for the biological activity of meayamycins, as it is believed to covalently modify its biological target. nih.govpitt.edu The introduction of this epoxide is a critical and often challenging step. In a scalable synthesis of meayamycin, the epoxide is installed diastereoselectively on a tetrahydropyranone intermediate using a protocol developed by Koide. nih.gov This method provides full control over the absolute stereochemistry of the resulting spiroepoxide. nih.gov The stability of this fragment is a known issue, and the design of meayamycin itself, which replaces a tertiary alcohol with a methyl group, was a rational choice to prevent facile decomposition pathways like β-elimination and subsequent furan (B31954) formation that were observed in the natural product FR901464. capes.gov.br

Olefin metathesis is the key reaction for uniting the major fragments in the convergent synthesis of Meayamycin D. nobelprize.org Specifically, a cross-metathesis reaction is employed to form the central diene bridge.

In the synthesis of Meayamycin D analogues, a diene fragment is coupled with the right-hand tetrahydropyran ring fragment using an olefin cross-metathesis reaction catalyzed by a nitro-Grela catalyst. nih.govacs.org Similarly, the total synthesis of meayamycin utilizes a cross-metathesis between the fully elaborated left-hand diene fragment and the right-hand THP-spiroepoxide. nih.gov This reaction has been optimized using catalysts like the Grubbs II or Grela catalysts, often in the presence of an additive like p-benzoquinone to improve yields, which can be as high as 54%. nih.gov

Following the cross-metathesis, which typically forms an α,β-unsaturated aldehyde, a Wittig olefination is used to install the final double bond, completing the conjugated diene system. nih.govacs.orgnih.gov For example, the aldehyde intermediate is treated with methyltriphenylphosphonium (B96628) bromide and a base like potassium tert-butoxide to yield the terminal diene. nih.gov

| Reaction | Catalyst/Reagents | Fragments Coupled/Transformed | Yield | Reference |

| Olefin Cross-Metathesis | nitro-Grela catalyst | Diene fragment 6 + right-hand fragment 7 | 8% | nih.govacs.org |

| Olefin Cross-Metathesis | Grubbs II or Grela catalyst | Fragment 28 + methacrolein | 60-80% | nih.gov |

| Olefin Cross-Metathesis | Grela catalyst, p-BQ | Diene fragment 30 + right-hand fragment 7 | up to 54% | nih.gov |

| Wittig Olefination | Ph₃PCH₃Br, KOtBu | Aldehyde 5 | 78% | nih.govacs.org |

| Wittig Olefination | Ph₃P⁺MeBr⁻, tBuOK | Aldehyde 29 | 57-65% | nih.gov |

Table 1: Key Coupling and Olefination Reactions in Meayamycin Synthesis

Optimization for yield has been achieved through several strategies. One key improvement was developing a more robust sequence for the final fragment coupling. It was found that performing the cross-metathesis and Wittig olefination on the central tetrahydropyran fragment before introducing the left-hand amide subunit resulted in higher conversions and easier implementation, as it avoided working with intermediates containing a labile acetate (B1210297) and Z-alkene. nih.gov However, this sequence required careful handling during the final deprotection step to avoid diene isomerization. nih.gov The direct cross-metathesis coupling of the final large fragments, while complex, was also optimized to provide meayamycin in yields up to 54% on a scale of 130 mg. nih.gov The synthesis of Meayamycin D itself follows a highly optimized route developed for Meayamycin B, demonstrating the transferability of these efficient methodologies. acs.org

Key Stereochemical Control Elements in Synthesis

Synthesis of Meayamycin D Analogues for Structure-Activity Relationship Investigations

The chemical synthesis of Meayamycin D analogues is a critical endeavor for probing its mechanism of action. Meayamycins are synthetic analogues of the natural product FR901464, developed to exhibit enhanced metabolic stability and potent anticancer activity by binding to components of the human spliceosome, SF3B1 and PHF5A. nih.govpatsnap.com By systematically altering the Meayamycin D structure, scientists can map the key interactions between the molecule and its biological targets.

Design Principles for Structural Modifications

The design of Meayamycin D analogues is driven by the need to understand the conformational requirements and key functional group interactions necessary for its biological activity. acs.orgnih.gov Modifications are strategically focused on several key regions of the molecule: the amide-containing tetrahydropyran ring, the C12 methyl group, the amide nitrogen, and the α,β-unsaturated amide side chain. nih.govacs.orgresearchgate.net

The core principles behind these structural modifications include:

Probing Molecular Conformation: Analogues are designed to investigate the preferred three-dimensional shape of the molecule required for binding. Methyl scanning and removal of methyl groups are used to assess how substituents influence the conformation of the tetrahydropyran ring. patsnap.comacs.orgnih.gov

Investigating Steric and Hydrophobic Interactions: The binding pocket of the target protein, SF3B1, has narrow regions. nih.govpatsnap.com Introducing or removing bulky groups like methyl substituents helps to define the steric limits of this pocket and evaluate the importance of hydrophobic interactions, such as the potential CH-π interaction involving the C12 methyl group. acs.orgnih.gov

Evaluating Hydrogen Bonding: The amide N-H group is a potential hydrogen bond donor. N-methylation is used to remove this capability, thereby testing the importance of this specific hydrogen bond for maintaining the active conformation and binding affinity. acs.orgpitt.edu

Enhancing Therapeutic Properties: While the primary goal is SAR, these studies also aim to create "supernatural products" with improved characteristics over the parent compound, such as enhanced metabolic stability, greater potency, or increased selectivity for cancer cells. sci-hub.seresearchgate.net

Specific Analogues and their Synthetic Pathways

A variety of Meayamycin D analogues have been synthesized, each designed to provide specific insights into the molecule's SAR.

To explore the role of the C9 hydroxyl group and to provide a potential site for conjugation (e.g., for antibody-drug conjugates), a series of O-acyl analogues have been prepared. nih.gov A scalable total synthesis of meayamycin allows for the late-stage diversification of this position. nih.govacs.orgfigshare.com The general synthetic pathway involves the synthesis of a common precursor with a protected C9 hydroxyl group. Deprotection of this group yields the alcohol, which is then acylated to provide a range of O-acyl analogues. nih.govacs.org This divergent approach is efficient for generating a library of related compounds for SAR studies. nih.gov

Table 1: Representative O-Acyl Analogues of Meayamycin This table is representative of the types of analogues synthesized for SAR studies.

| Analogue Class | R-Group Example |

| O-Acyl Esters | Acetyl |

| O-Acyl Carbamates | Varied carbamates |

Meayamycin E is a C12-desmethyl analogue of Meayamycin D. acs.org It was synthesized to probe the influence of the C12 methyl group on the conformation of the tetrahydropyran ring and its contribution to binding affinity. acs.org The synthesis of Meayamycin E follows the same general total synthesis route as Meayamycin D, but utilizes a building block that lacks the C12 methyl group. acs.org Evaluation of this analogue revealed that the absence of the C12 methyl group leads to a slight decrease in potency, which is attributed to the loss of a favorable hydrophobic or CH-π interaction with the PHF5A protein component of the spliceosome. acs.orgnih.gov However, its activity remains in the sub-nanomolar range. nih.gov

The synthesis of N-methyl Meayamycin D was performed to assess the importance of the amide N-H proton. acs.orgpitt.edu The synthetic route involves the reduction of a Boc-protected amine precursor with a reagent like lithium aluminum hydride (LiAlH₄) to install the methyl group on the nitrogen, followed by amide coupling to complete the side chain. acs.org Conformational analysis of N-methyl Meayamycin D showed that methylation of the amide nitrogen induces a significant distortion of the tetrahydropyran ring's chair conformation. acs.orgnih.gov This conformational change results in a dramatic reduction in cytotoxic activity (over 1000-fold), highlighting the critical requirement for the N-H group to maintain the bioactive conformation. patsnap.comacs.org

To investigate the steric constraints of the binding site around the α,β-unsaturated amide side chain, analogues with methyl groups at the C2' (alpha) and C3' (beta) positions were synthesized. nih.govacs.org

The synthesis of the 2'-Me meayamycin D analogues began with commercially available ethyl-(S)-lactate. nih.govacs.org This was reduced with diisobutylaluminum hydride (DIBALH), and the resulting aldehyde was subjected to an Ando-Horner-Wadsworth-Emmons (Ando-HWE) reaction with a methylated phosphonate reagent to yield the α-methylated enoate with high Z-selectivity. nih.govacs.org

For the 3'-Me meayamycin D analogues, the synthesis involved converting a starting acid to a Weinreb amide. nih.gov Grignard addition of a methyl group followed by an Ando-HWE olefination produced the desired β-methylated enoate. nih.gov

Biological evaluation of these analogues showed that substitution at the C2' position was poorly tolerated, causing a significant loss of potency. nih.govacs.org In contrast, the C3'-methyl analogue retained modest activity, indicating that this position is more accommodating of substitution and could be a site for further modification. nih.govacs.org

Table 2: Methylated Amide Analogues and SAR Insights

| Analogue | Methylation Position | Synthetic Highlight | SAR Finding |

| 2'-Me Meayamycin D | C2' (alpha) | Ando-HWE reaction on aldehyde from ethyl-(S)-lactate. nih.govacs.org | Substitution is not tolerated; significant loss of activity. nih.govacs.org |

| 3'-Me Meayamycin D | C3' (beta) | Grignard addition to Weinreb amide, then Ando-HWE olefination. nih.gov | Substitution is tolerated; retains modest activity. nih.govacs.org |

Molecular Mechanism of Action of Meayamycin D

Identification of Primary Molecular Targets within the Spliceosome

Meayamycin (B1256378) D's primary molecular targets reside within the spliceosome, a large and dynamic ribonucleoprotein complex essential for excising introns from pre-mRNA. The compound binds to a critical subcomplex of the spliceosome, interfering with its assembly and function. nih.govresearchgate.net

The principal target of Meayamycin D is the Splicing Factor 3B Subunit 1 (SF3B1), a core component of the U2 small nuclear ribonucleoprotein (snRNP). patsnap.comnih.govacs.orgresearchgate.net The amide-containing tetrahydropyran (B127337) ring of Meayamycin D is crucial for this interaction, fitting into a specific binding pocket on the SF3B1 protein. patsnap.comnih.govacs.org The conformation of this ring is critical; studies have shown that methylation of the nitrogen atom distorts the chair form of the ring, leading to a dramatic reduction in cytotoxicity. patsnap.comnih.gov

Detailed structural analyses and mutational studies have identified specific amino acid residues within the SF3B1 binding pocket that influence the potency of meayamycin analogues. For instance, the residue V1078 in SF3B1 has been shown to affect the binding of compounds at the amide moiety. acs.orgpatsnap.com This highlights the precise nature of the interaction between the small molecule and the large spliceosomal protein. Binding of Meayamycin D to SF3B1 is an early event in its mechanism of action, as evidenced by the observed decrease in the phosphorylation of SF3B1, which is a marker for the early stages of splicing. acs.org

Comprehensive Analysis of Pre-mRNA Splicing Modulation

The binding of Meayamycin D to the SF3B1-PHF5A complex directly modulates the process of pre-mRNA splicing. This modulation occurs on two levels: a general inhibition of the canonical splicing process and a specific induction of alternative splicing for a subset of genes.

Meayamycin D is a potent inhibitor of the general pre-mRNA splicing process. nih.govnih.govdcchemicals.comresearchgate.net Its interaction with the SF3b complex interferes with the early stages of spliceosome assembly. nih.govresearchgate.net Specifically, the presence of meayamycin blocks the transition from the early H complex to the A complex, which is a critical step involving the stable association of the U2 snRNP with the pre-mRNA branch point sequence. nih.gov This inhibition of spliceosome assembly leads to a global disruption of pre-mRNA processing. nih.gov

Beyond general inhibition, Meayamycin D also alters the splicing patterns of specific pre-mRNAs, an effect known as inducing alternative splicing. acs.orgpatsnap.comchemrxiv.org This means that instead of simply preventing intron removal, the compound causes the cellular machinery to recognize and use different splice sites, leading to the production of altered mRNA transcripts and, consequently, different protein isoforms. acs.org

A primary and well-documented example of Meayamycin D-induced alternative splicing is its effect on the pre-mRNA of Myeloid Cell Leukemia-1 (MCL-1). patsnap.comnih.govacs.orgcymitquimica.comfigshare.com The MCL-1 gene can be spliced into two main isoforms: a long, anti-apoptotic variant (MCL-1L) and a short, pro-apoptotic variant (MCL-1S). researchgate.netacs.org

Treatment with Meayamycin D causes a dose-dependent shift in the splicing of MCL-1 pre-mRNA. acs.org It promotes the generation of the pro-apoptotic MCL-1S isoform while simultaneously decreasing the expression of the anti-apoptotic MCL-1L isoform. researchgate.netacs.org This modulation of MCL-1 splicing is a key contributor to the cytotoxic effects of Meayamycin D in cancer cells. acs.orgresearchgate.net The effect of Meayamycin D on MCL-1 protein levels directly correlates with its antiproliferative activity. acs.orgnih.gov

Data Tables

Table 1: Antiproliferative Activity and Effect on MCL-1 Protein of Meayamycin D and Analogues

| Compound | GI₅₀ (nM) in HCT116 Cells | Effect on MCL-1 Protein Abundance |

| Meayamycin D | 2 | Comparable decrease to 3'-Me meayamycin D |

| 2'-Me meayamycin D | 129 | Small changes in protein levels |

| 3'-Me meayamycin D | 5 | Comparable decrease to meayamycin D |

Data sourced from a study on the structure-activity relationship of meayamycin analogues. acs.org

Table 2: Cytotoxicity of Meayamycin Analogues in Cancer and Normal Cell Lines

| Compound | Cell Line | Cell Type | GI₅₀ (nM) |

| Meayamycin D | HCT-116 | Colon Cancer | 2.0 |

| Meayamycin D | A549 | Lung Cancer | 3.9 |

| Meayamycin D | CCD-841CoN | Normal Colon | 4.0 - 8.0 |

| Meayamycin E | HCT-116 | Colon Cancer | 4.8 |

| Meayamycin E | A549 | Lung Cancer | 7.9 |

| Meayamycin E | CCD-841CoN | Normal Colon | 14.4 - 28.8 |

Data sourced from a study on the synthesis and conformational analysis of FR901464-based modulators. acs.org

Induction of Alternative Splicing Events

Differential Splicing of Myeloid Cell Leukemia-1 (MCL-1) Pre-mRNA

Promotion of Proapoptotic MCL-1S Isoform Expression

A key consequence of Meayamycin D's activity is the alteration of the splicing of the Myeloid Cell Leukemia-1 (MCL-1) pre-mRNA. acs.orgnih.gov This results in a shift in the balance between two protein isoforms with opposing functions. Specifically, Meayamycin D promotes the expression of the pro-apoptotic short isoform, MCL-1S. acs.orgnih.gov This occurs in a dose-dependent manner. acs.org The increase in MCL-1S contributes to a cellular environment that is more susceptible to apoptosis, or programmed cell death. nih.gov

Reduction of Anti-apoptotic MCL-1L Isoform Expression

Concurrently with the upregulation of the pro-apoptotic MCL-1S, Meayamycin D leads to a dose-dependent decrease in the expression of the anti-apoptotic long isoform, MCL-1L. acs.orgnih.gov In many cancer cells, the MCL-1L isoform is overexpressed, contributing to their survival and resistance to treatment. nih.gov By reducing the levels of MCL-1L, Meayamycin D helps to dismantle this pro-survival signaling. nih.govsoton.ac.uk The combined effect of increasing MCL-1S and decreasing MCL-1L significantly lowers the MCL-1L/MCL-1S ratio, a critical determinant of a cell's susceptibility to apoptosis. nih.govnih.gov

| Cell Line | Meayamycin D Concentration | Effect on MCL-1 Isoforms | Reference |

| HCT116 | Not Specified | Dose-dependent decrease in MCL-1L and increase in MCL-1S | acs.org |

| DMS114 | Not Specified | Dose-dependent decrease in MCL-1L and increase in MCL-1S | acs.org |

| A549 | 0.1 nM (Meayamycin B) | Mcl-1S becomes the dominant isoform | nih.gov |

| H1299 | 10 nM (Meayamycin B) | Complete removal of Mcl-1L | nih.gov |

Other Identified Splicing Alterations (e.g., p27 Truncation)

The impact of Meayamycin D on splicing is not limited to MCL-1. It has also been shown to induce the truncation of the p27 protein. acs.org This occurs through the inhibition of pre-mRNA splicing of p27, leading to the production of a truncated form of the protein from unspliced mRNA that contains the first intron. researchgate.netnih.gov This truncated p27, while lacking the C-terminal domain required for its degradation, retains its ability to inhibit the cell cycle. nih.gov

Nature of Target Binding and Its Consequences

Meayamycin D and its related compounds bind to the Splicing Factor 3B Subunit 1 (SF3B1), a core component of the U2 small nuclear ribonucleoprotein particle (snRNP) within the spliceosome. researchgate.nettaylorandfrancis.comacs.org This interaction is central to its mechanism of action.

Evidence Supporting Covalent Adduct Formation with Target Proteins

Studies on related compounds like Spliceostatin A (SSA) have provided strong evidence for covalent bond formation with a component of the spliceosome. acs.orgtandfonline.com Cryo-electron microscopy structures have revealed that SSA forms a covalent adduct with Cysteine 26 of the PHD finger protein 5A (PHF5A), another protein within the U2 snRNP that interfaces with SF3B1. acs.orgtandfonline.com Time-dependence studies with meayamycin have also suggested the possibility of covalent bond formation with its target protein(s). researchgate.netnih.gov

Role of the Epoxide Functionality in Biological Activity

The epoxide group within the structure of meayamycin is crucial for its biological activity. nih.govsci-hub.se Studies comparing meayamycin to non-epoxide analogues have demonstrated that this functional group is necessary for both the inhibition of pre-mRNA splicing and for its antiproliferative effects. nih.govresearchgate.net This further supports the hypothesis of covalent interaction, as epoxides are known to be reactive electrophiles capable of forming covalent bonds with nucleophilic residues in proteins. nih.gov

Influence on SF3B1 Phosphorylation Dynamics (e.g., Thr313)

Meayamycin D treatment leads to a dose-dependent decrease in the phosphorylation of Threonine 313 (Thr313) on SF3B1. acs.org SF3B1 phosphorylation is a dynamic process that occurs during the early stages of spliceosome activation. acs.orgbiorxiv.org The reduction in Thr313 phosphorylation suggests that Meayamycin D binds to SF3B1 at an early stage of the splicing process, disrupting the normal phosphorylation-dephosphorylation cycle that is essential for splicing regulation. acs.orgcellsignal.com

| Compound | Effect on SF3B1 Phosphorylation | Reference |

| Meayamycin D | Dose-dependent decrease in Thr313 phosphorylation | acs.org |

| Meayamycin E | Dose-dependent decrease in Thr313 phosphorylation | acs.org |

Structure Activity Relationship Sar Investigations of Meayamycin D

Conformational Analysis of the Amide-Containing Tetrahydropyran (B127337) Ring

The tetrahydropyran ring of Meayamycin (B1256378) D plays a pivotal role in its interaction with the SF3B1 binding pocket. nih.gov Its conformation is a key determinant of the compound's biological activity.

Determination of Active Conformations

Through conformational analysis, it has been discovered that the amide-containing tetrahydropyran ring of Meayamycin D preferentially adopts one of the two possible chair conformations. nih.govnih.gov This specific conformation is believed to be the active one for binding to SF3B1. The conformational preference is influenced by an intramolecular hydrogen bond between the N–H group of the amide and the ring oxygen, which stabilizes the N-axial conformer. nih.gov Analysis using the Karplus equation, which relates the vicinal coupling constant (³J) from ¹H NMR to the dihedral angle, supports a chair-like conformation for Meayamycin D. acs.org Specifically, the ³J₁₅,₁₄ value of 2.3 Hz for Meayamycin D is indicative of a chair conformation similar to that of FR901464. nih.govacs.org This contrasts with a simplified 3-acetamido-tetrahydropyran which was found to adopt the N-axial chair conformation in only 34% of the population in D₂O. nih.gov

Impact of Nitrogen Methylation on Conformation and Potency

To probe the importance of the amide N-H bond, an N-methylated analog of Meayamycin D was synthesized. nih.gov This modification led to a significant distortion of the tetrahydropyran ring's chair conformation, resulting in a dramatic reduction in cytotoxicity. nih.govnih.gov NMR analysis of N-methyl Meayamycin D revealed a ³J₁₅,₁₄ value of 4.7 Hz, suggesting a shift towards a twisted-boat conformation. nih.govacs.org This conformational change, induced by the loss of the N-H bond and the introduction of a methyl group, underscores the critical role of the specific chair conformation and the N-H bond for potent biological activity. nih.gov The reduced potency of the N-methylated analog highlights the necessity of the N–H bond for maintaining the active conformation required for effective binding to SF3B1. nih.gov

Positional and Steric Effects of Substituents

The introduction of substituents at various positions on the Meayamycin D scaffold has provided valuable insights into the steric constraints of the SF3B1 binding pocket.

Alpha- and Beta-Methylation of the Amide Moiety (C2' and C3' Positions)

Investigations into the α,β-unsaturated amide portion of Meayamycin D, which occupies a narrow region of the SF3B1 binding pocket, have involved the synthesis and evaluation of analogs with methyl groups at the C2' (alpha) and C3' (beta) positions. acs.orgnih.gov

The biological evaluation of these methylated analogs revealed a clear distinction between the two positions. Methylation at the C2' position (2'-Me meayamycin D) was found to be poorly tolerated, leading to a significant loss of antiproliferative activity. acs.orgnih.gov In contrast, the C3' methylated analog (3'-Me meayamycin D) retained modest to comparable activity to the parent Meayamycin D. acs.orgnih.gov This suggests that the C3' position is a suitable site for substitution with small groups without a major compromise in potency. nih.gov

| Compound | GI₅₀ (nM) in Hs5–16 S. cerevisiae |

| Meayamycin D | ~108 |

| 2'-Me meayamycin D | >1000 |

| 3'-Me meayamycin D | ~405 |

Data sourced from studies on a human/yeast chimeric SF3B1 protein in S. cerevisiae. acs.orgnih.gov

The significant drop in activity for 2'-Me meayamycin D is attributed to a steric clash between the newly introduced methyl group and the SF3B1 binding pocket. acs.orgnih.gov Analysis of the SF3B1 crystal structure identified four amino acid residues—L1066, R1074, T1077, and V1078—in close proximity to the C2' and C3' positions of the bound ligand. acs.orgnih.gov It is hypothesized that the C2'-methyl group sterically hinders the proper binding of the molecule within this narrow pocket. nih.gov To investigate this further, mutations were introduced at these residue sites in a chimeric SF3B1 protein in yeast. nih.gov While none of the mutations improved the activity of the C2'-methylated analog, a V1078A mutation was found to enhance the activity of 3'-Me meayamycin D, suggesting a direct interaction and highlighting the nuanced steric and electronic environment within the SF3B1 binding site. acs.orgnih.gov

Contribution of Alkyl Ether Incorporation to Potency and Stability

A key structural modification in Meayamycin D is the incorporation of an alkyl ether, which significantly enhances its stability compared to its natural precursor, FR901464. nih.govacs.org This improved chemical stability is a considerable advantage, allowing for storage at ambient temperatures for extended periods without significant decomposition. nih.gov The enhanced stability translates directly to its biological activity. For instance, the half-life of Meayamycin D in RPMI cell culture medium containing 10% FBS was determined to be 37 hours, which is over 50 times longer than the 45-minute half-life reported for FR901464. nih.gov This increased stability ensures a more sustained presence of the active compound in cellular experiments. nih.gov Furthermore, Meayamycin D demonstrates a long half-life in mouse plasma, a characteristic that is beneficial for potential therapeutic development. nih.govacs.orgnih.gov This improved stability is thought to be a primary reason for its approximately 100-fold greater potency as an antiproliferative agent against cancer cells when compared to FR901464. nih.gov

| Compound | Half-Life in Cell Culture Medium (RPMI + 10% FBS) | Reference |

|---|---|---|

| Meayamycin D | 37 hours | nih.gov |

| FR901464 | 45 minutes | nih.gov |

Significance of the C12 Methyl Group and its Interaction with PHF5A

The methyl group at the C12 position of Meayamycin D plays a crucial role in its interaction with the spliceosome. The analog Meayamycin E, which lacks this C12 methyl group, exhibits a slightly higher GI₅₀ value, indicating reduced potency. acs.org This suggests that the C12 methyl group contributes to the compound's binding affinity. It is hypothesized that this contribution may arise from a favorable CH-π interaction between the C12 methyl group of the compound and the tyrosine residue Y36 of PHF5A, a key protein partner in the spliceosome complex. acs.org The loss of this interaction in Meayamycin E could explain its decreased cytotoxic activity. acs.org

| Compound | Key Structural Feature | Relative Potency | Postulated Interaction | Reference |

|---|---|---|---|---|

| Meayamycin D | Contains C12 methyl group | Higher | CH-π interaction with Y36 of PHF5A | acs.org |

| Meayamycin E | Lacks C12 methyl group | Lower | Loss of CH-π interaction | acs.org |

Importance of the C14-Nitrogen Axial Conformation

Conformational analysis of Meayamycin D's amide-containing six-membered ring has revealed its critical importance for biological activity. nih.govacs.org This ring preferentially adopts one of two possible chair conformations. nih.govnih.gov The axial orientation of the C14-nitrogen within this ring structure is essential for its potent cytotoxicity. acs.org To probe the importance of this conformation, N-methylated analogs of Meayamycin D were synthesized. acs.org The addition of a methyl group to the nitrogen atom distorts the chair conformation of the ring. nih.govnih.gov This seemingly minor modification resulted in a dramatic loss of activity, with the N-methylated analogs exhibiting GI₅₀ values over 1000-fold greater than their non-methylated counterparts. acs.org This finding strongly underscores the necessity of maintaining the specific C14-N-axial conformation for effective binding to its target, SF3B1. acs.org

| Compound | C14-Nitrogen Status | Effect on Conformation | Relative Cytotoxicity (GI₅₀) | Reference |

|---|---|---|---|---|

| Meayamycin D | Non-methylated | Maintains C14-N-axial conformation | High (e.g., 2.0-3.9 nM) | acs.org |

| N-Methyl Meayamycin D | Methylated | Distorts chair conformation | Dramatically reduced (>1000-fold lower) | acs.org |

Hydrophobicity at the C12 Position

| Compound | Structure at C12 | GI₅₀ vs. MCF-7 cells | Inference | Reference |

|---|---|---|---|---|

| Meayamycin | Methyl group present | ~0.1 nM (reference compound) | Hydrophobic interaction contributes to high potency. | nih.gov |

| 12-desmethyl meayamycin | Methyl group absent | 0.3 nM | Loss of hydrophobicity reduces potency. | nih.gov |

Elucidation of Target Binding Interactions through Mutational Analysis

To further dissect the molecular interactions between Meayamycin D and its primary target, SF3B1, researchers have employed advanced genetic and molecular biology techniques, including mutational analysis within the drug-binding pocket.

Utilization of Human/Yeast Chimeric SF3B1 Proteins in SAR

A powerful tool for studying these interactions has been the development of a human/yeast chimeric SF3B1 protein expressed in Saccharomyces cerevisiae. nih.govacs.org In this model, the HEAT domains 5–16 of the yeast SF3B1 protein (Hsh155) are replaced with the corresponding sequence from human SF3B1. nih.govacs.org These domains are known to constitute the binding site for Meayamycin D and other related small molecule splicing inhibitors. nih.govacs.org This chimeric system provides a genetically tractable and facile method to investigate the binding of Meayamycin D and its analogs to the human SF3B1 binding site, as pre-mRNA splicing is an essential process in yeast, making it a sensitive reporter of inhibitor activity. nih.govacs.org

Mutational Analysis of Specific SF3B1 Residues (e.g., V1078, L1066, T1077)

Using the chimeric yeast model, researchers have performed mutational analysis on specific amino acid residues within the SF3B1 binding pocket that are in close proximity to the bound inhibitor. nih.govacs.org Analysis of SF3B1 crystal structures identified residues L1066, T1077, and V1078 as being near the amide portion of the inhibitor. nih.govacs.org

Mutating these residues to less bulky amino acids, such as alanine, provided key insights into the binding mode of Meayamycin D. nih.gov

L1066 and T1077: The L1066A and T1077A mutants were still inhibited by Meayamycin D, but with reduced potency, indicating these residues contribute to, but are not singularly critical for, binding. nih.govacs.org

V1078: The V1078 residue was identified as a key determinant of compound binding at the amide moiety. nih.govchemrxiv.org While mutations did not improve the activity of some analogs, a V1078A mutant was found to have enhanced sensitivity to 3′-Me meayamycin D, a closely related analog. nih.govacs.org This suggests that the space around the V1078 residue is a critical region for interaction and that modifications to both the compound and this residue can significantly alter binding affinity. nih.govacs.org

These mutational studies help to build a detailed map of the molecular interactions governing the potency of Meayamycin D and guide the rational design of future splicing inhibitors. nih.gov

| SF3B1 Mutant (in Chimeric Yeast) | Effect on Meayamycin D Potency | Reference |

|---|---|---|

| L1066A | Inhibited, but with less potency | nih.govacs.org |

| T1077A | Inhibited, but with less potency | nih.govacs.org |

| V1078A | Showed enhanced activity with 3′-Me meayamycin D analog | nih.govacs.org |

Preclinical Efficacy and Selectivity of Meayamycin D and Analogues

In Vitro Antiproliferative Activity Spectrum

Meayamycin (B1256378) D and its parent compound, meayamycin, exhibit potent growth-inhibitory effects at picomolar to low nanomolar concentrations across a variety of human cancer cell lines. nih.govpitt.edu

Meayamycin has shown broad-spectrum antiproliferative activity. For instance, its analogue, meayamycin B, was particularly effective against breast cancer cell lines MDA-MB231 and MCF-7, with GI50 values of 8 and 15 pM, respectively. pitt.edu Meayamycin D itself has demonstrated GI50 values in the range of 2.0 to 3.9 nM across various cancer cell lines. acs.org

Studies have evaluated the 50% growth inhibitory concentrations (GI50) of meayamycin and its analogues in several human cancer cell lines. Meayamycin showed low picomolar GI50 values against breast cancer (MCF-7, MDA-MB231), colon carcinoma (HCT-116), and prostate carcinoma (PC-3) cells. nih.gov The activity profile of meayamycin differs from other splicing modulators like pladienolide; for example, the MDA-MB231 breast cancer cell line is significantly more sensitive to meayamycin than to pladienolide. nih.gov

Table 1: In Vitro Antiproliferative Activity of Meayamycin Against Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (pM) |

|---|---|---|

| MCF-7 | Breast (ER+) | 15 |

| MDA-MB231 | Breast (ER-) | 8 |

| HCT-116 | Colon | Data not specified |

| PC-3 | Prostate | Data not specified |

Data represents the average 50% growth inhibitory concentrations (GI50) from at least three independent experiments. nih.gov

A significant advantage of meayamycin is its potent activity against multidrug-resistant (MDR) cancer cells. nih.gov It has been shown to retain picomolar growth inhibitory activity against MDR cells. nih.govnih.gov For example, meayamycin was equally responsive in the multidrug-resistant cell line VCRd5L, which is derived from Chinese hamster cells. pitt.edu This potent activity in MDR models suggests that meayamycin may overcome common mechanisms of drug resistance, such as the overexpression of P-glycoprotein (ABCB1). nih.gov

Preclinical studies have indicated that meayamycin D exhibits a degree of selectivity for cancer cells over normal, non-tumorigenic cells. researchgate.netacs.org For instance, meayamycin showed specificity for human lung cancer cells when compared to non-tumorigenic human lung fibroblasts (IMR-90). nih.govpitt.edu

Further investigations with meayamycin D and its analogue, meayamycin E, revealed a 2- to 4-fold and 3- to 6-fold higher GI50 value, respectively, in normal colon epithelial cells (CCD-841CoN) and liver hepatocytes (FL83B) compared to colon cancer cell lines HCT116 and SW48. acs.org This suggests a therapeutic window and a potential for reduced toxicity to normal tissues. acs.org

Table 2: Cancer Cell Selectivity of Meayamycin D and Analogue

| Compound | Cell Line | Cell Type | GI50 (nM) | Selectivity (Fold-Difference) |

|---|---|---|---|---|

| Meayamycin D | HCT116 | Colon Cancer | ~2.5 | - |

| SW48 | Colon Cancer | ~3.0 | - | |

| CCD-841CoN | Normal Colon | ~6.0 | ~2-2.4 | |

| FL83B | Normal Liver | ~10.0 | ~3.3-4.0 | |

| Meayamycin E | HCT116 | Colon Cancer | ~4.0 | - |

| SW48 | Colon Cancer | ~5.0 | - | |

| CCD-841CoN | Normal Colon | ~15.0 | ~3.0-3.75 | |

| FL83B | Normal Liver | ~30.0 | ~6.0-7.5 |

Data shows the half-maximal growth inhibition concentrations (GI50) and the calculated fold-difference in GI50 between cancer and normal cells. acs.org

Synergistic Antitumor Effects in Combination Therapies

Meayamycin D has been shown to work synergistically with other targeted anticancer agents, enhancing their efficacy, particularly in drug-resistant settings. acs.orgacs.org

Meayamycin D exhibits strong synergistic effects when combined with Venetoclax, a BCL-2 inhibitor, in drug-resistant lung cancer cells. researchgate.netacs.orgresearchgate.net This synergy was observed in DMS114 and DMS53 lung cancer cell lines. acs.org The combination of meayamycin D and Venetoclax offers a promising strategy to overcome resistance to anti-apoptotic therapies. acs.orgresearchgate.net

In addition to Venetoclax, meayamycin D has shown synergistic activity with Osimertinib, an EGFR tyrosine kinase inhibitor, in the HCC827AR lung cancer cell line. acs.org This suggests that meayamycin D could be a valuable combination partner for various targeted therapies, potentially resensitizing resistant tumors or enhancing the initial treatment response. acs.org

In Vivo Efficacy Studies in Preclinical Animal Models

The preclinical evaluation of Meayamycin D and its analogues in animal models is a critical step in assessing their potential as therapeutic agents. These studies provide insights into the compounds' ability to inhibit tumor growth in a living system, their pharmacokinetic behavior, and the comparative effectiveness of different structural modifications.

Assessment of Tumor Growth Inhibition in Xenograft Systems

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard method for evaluating the in vivo antitumor activity of novel compounds. While specific quantitative data on the tumor growth inhibition by Meayamycin D in xenograft models is not extensively detailed in the available literature, studies on its close analogue, Meayamycin B, provide valuable insights.

In a study involving a human colon carcinoma HCT-116 xenograft model, Meayamycin B was evaluated for its antitumor activity. The compound demonstrated a modest inhibition rate of 41% on day 41 of the study. pitt.edu Another analogue, Meayamycin, showed an inhibition rate of 24% in the same HCT-116 xenograft model on day 41. pitt.edu These findings suggest that the meayamycin class of compounds possesses in vivo antitumor properties, although the efficacy can vary between analogues.

It is important to note that while Meayamycin D has shown potent antiproliferative activity against various cancer cell lines in vitro, including HCT-116 and the prostate cancer cell line PC-3, detailed in vivo tumor growth inhibition data for Meayamycin D itself is not yet available in published research. nih.gov The minimal antitumor efficacy observed for Meayamycin B was suggested to be potentially linked to its pharmacokinetic profile in mice. pitt.edu

Tumor Growth Inhibition in HCT-116 Xenograft Model

| Compound | Inhibition Rate (%) (Day 41) |

|---|---|

| Meayamycin | 24 |

Pharmacokinetic Profiles of Meayamycin D in Animal Models (e.g., Plasma Half-Life)

The pharmacokinetic profile of a drug candidate is a key determinant of its efficacy and dosing schedule. Studies on Meayamycin D and its analogues have provided data on their stability and half-life in mouse plasma. Meayamycin D was found to have a plasma half-life of 13 hours. acs.org This is a significant improvement over its parent compound, FR901464, which has a much shorter half-life. nih.gov

The structural modifications in Meayamycin D analogues have been shown to influence their pharmacokinetic properties. For instance, the analogue 3'-Me meayamycin D exhibits a comparable plasma half-life of 16 hours, while 2'-Me meayamycin D has a significantly longer half-life of 30 hours in mouse CD1 plasma. acs.org This extended half-life for the 2'-methyl analogue may be attributed to steric shielding of the amide bond from metabolic enzymes. acs.org

Pharmacokinetic Parameters of Meayamycin D and Analogues in Mouse Plasma

| Compound | Plasma Half-Life (t½) (hours) |

|---|---|

| Meayamycin D | 13 |

| 2'-Me meayamycin D | 30 |

Comparative Efficacy of Meayamycin D Analogues in Vivo

While direct in vivo comparative efficacy studies for a broad range of Meayamycin D analogues are limited, their in vitro antiproliferative activities provide a strong basis for comparison and for predicting potential in vivo performance. The half-maximal growth inhibitory concentration (GI₅₀) is a common metric used to compare the potency of different compounds.

Meayamycin D itself exhibits potent low nanomolar GI₅₀ values against a variety of human cancer cell lines. acs.org For instance, in HCT116 human colon cancer cells, Meayamycin D has a GI₅₀ of 2.0 nM. acs.org

The introduction of methyl groups at different positions on the meayamycin scaffold has been shown to have a significant impact on its cytotoxic activity. The analogue 3'-Me meayamycin D retains potent activity, with a GI₅₀ of 4.8 nM against HCT116 cells, which is comparable to that of Meayamycin D. acs.org In contrast, the 2'-Me meayamycin D analogue is significantly less potent, with a GI₅₀ of 129 nM against the same cell line, representing a decrease in potency of approximately two orders of magnitude compared to Meayamycin D. acs.org This suggests that substitution at the C2' position is not well-tolerated for maintaining high antiproliferative activity. acs.org

Another analogue, Meayamycin E, which lacks the C12 methyl group, showed a slightly higher GI₅₀ compared to Meayamycin D. acs.org The N-methylated versions of both Meayamycin D and Meayamycin E demonstrated a dramatic reduction in cytotoxicity, with GI₅₀ values over 1000-fold greater than their non-N-methylated counterparts, indicating a critical requirement for the C14–N-axial conformation for biological activity. acs.org

In Vitro Antiproliferative Activity of Meayamycin D and Analogues

| Compound | Cell Line | GI₅₀ (nM) |

|---|---|---|

| Meayamycin D | HCT116 | 2.0 |

| SW48 | 2.0 | |

| A549 | 3.9 | |

| DMS53 | 2.8 | |

| DMS114 | 2.7 | |

| 2'-Me meayamycin D | HCT116 | 129 |

| SW48 | 127 | |

| A549 | 240 | |

| DMS53 | 169 | |

| DMS114 | 153 | |

| 3'-Me meayamycin D | HCT116 | 4.8 |

| SW48 | 4.6 | |

| A549 | 7.2 | |

| DMS53 | 5.9 | |

| DMS114 | 5.5 | |

| Meayamycin E | HCT116 | 4.8 |

| SW48 | 5.1 | |

| A549 | 8.2 | |

| DMS53 | 6.4 | |

| DMS114 | 6.0 | |

| N-Methyl meayamycin D | HCT116 | >5000 |

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation Meayamycin (B1256378) D Analogues

The development of more effective and specific anticancer agents necessitates the rational design and synthesis of new Meayamycin D analogues. Structure-activity relationship (SAR) studies have been instrumental in this endeavor, revealing critical insights into the molecular features required for potent bioactivity.

Key findings from SAR studies include:

The amide-containing tetrahydropyran (B127337) ring is crucial for binding to SF3B1. researchgate.netresearchgate.net

Methylation of the nitrogen within this ring can distort its conformation and significantly reduce cytotoxicity. researchgate.netacs.org

Substitutions at various positions on the Meayamycin scaffold have been shown to impact potency. For instance, while methylation at the C3' position is tolerated and can retain significant activity, methylation at the C2' position leads to a substantial loss of potency, likely due to steric hindrance within the SF3B1 binding pocket. nih.govacs.org

The epoxide functional group and the Z-geometry of the side chain are significant for the compound's antiproliferative activity. nih.gov

Future efforts in analogue design will likely focus on leveraging these insights to synthesize compounds with improved pharmacological profiles. This includes enhancing metabolic stability, a characteristic already observed with Meayamycin D due to its alkyl ether, which contributes to a long half-life in mouse plasma. researchgate.netpatsnap.com The creation of a diverse library of analogues will be essential for exploring a wider range of therapeutic applications and for fine-tuning the compound's specificity towards cancer cells. nih.govresearchgate.net

Advanced Structural Biology Approaches for Refined Binding Pocket Understanding

A detailed understanding of the interaction between Meayamycin D and its target, the SF3B complex, is paramount for the design of next-generation inhibitors. Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, are critical for elucidating the high-resolution structure of the Meayamycin D-spliceosome complex.

These studies have already begun to map the binding site, identifying key amino acid residues in SF3B1 that are in close proximity to the bound ligand. nih.govacs.org For example, residues such as L1066, R1074, T1077, and V1078 in human SF3B1 have been identified as being near the C2' and C3' positions of the meayamycin analogue, providing a structural basis for the observed SAR. nih.govacs.org Further investigation using these techniques can:

Provide a more precise map of the binding pocket.

Reveal conformational changes in the spliceosome upon ligand binding.

Facilitate the design of new analogues with enhanced binding affinity and specificity.

Computational modeling and molecular dynamics simulations can complement these experimental approaches, offering dynamic views of the binding process and helping to predict the effects of structural modifications.

Investigation of Broader Cellular and Molecular Pathways Influenced by Splicing Modulation

The primary mechanism of action of Meayamycin D is the modulation of pre-mRNA splicing. nih.govresearchgate.net This can lead to a variety of downstream cellular effects, including the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. nih.govresearchgate.net A key area of future research is to unravel the full spectrum of cellular and molecular pathways affected by Meayamycin D-induced splicing modulation.

One important target that is affected is the Myeloid Cell Leukemia 1 (MCL-1) protein, an anti-apoptotic member of the BCL-2 family. Meayamycin D can induce the alternative splicing of MCL1 pre-mRNA, leading to a shift from the anti-apoptotic long form (MCL-1L) to the pro-apoptotic short form (MCL-1S). researchgate.netpatsnap.comresearchgate.net This finding is particularly significant as it suggests a potential synergistic relationship with other anticancer drugs, such as the BCL-2 inhibitor venetoclax, especially in drug-resistant cancers. researchgate.netresearchgate.net

Future studies should aim to:

Identify the full range of genes whose splicing is altered by Meayamycin D.

Investigate the impact of these splicing changes on various cellular signaling pathways, such as the Wnt signaling pathway. researchgate.net

Explore how these changes contribute to the compound's anticancer activity and its specificity for cancer cells over normal cells. researchgate.netacs.org

Strategies for Addressing Potential Mechanisms of Resistance

As with any therapeutic agent, the development of resistance is a potential challenge. Understanding and overcoming resistance mechanisms is crucial for the long-term clinical success of Meayamycin D and its analogues. While Meayamycin has shown efficacy against multidrug-resistant cells, proactive investigation into potential resistance pathways is warranted. researchgate.netnih.gov

Potential mechanisms of resistance could include:

Mutations in the SF3B1 binding site that reduce drug affinity.

Alterations in drug efflux pumps that decrease intracellular drug concentrations.

Activation of alternative survival pathways that bypass the effects of splicing modulation.

Research in this area should focus on:

Identifying the genetic and molecular changes that occur in cancer cells that develop resistance to Meayamycin D.

Developing combination therapies that can prevent or overcome resistance. For example, combining Meayamycin D with inhibitors of other key cellular pathways could create a more robust and durable therapeutic response. researchgate.net

Designing next-generation analogues that are effective against resistant cell lines.

Development of Novel Chemical Probes for Spliceosome Biology

Meayamycin D and its analogues are not only potential therapeutics but also valuable tools for basic research. researchgate.netnih.gov Their ability to specifically target and modulate the spliceosome makes them powerful chemical probes for studying the intricate process of pre-mRNA splicing.

The development of novel chemical probes based on the Meayamycin scaffold could significantly advance our understanding of spliceosome biology. These probes could be designed to:

Incorporate reporter tags (e.g., fluorescent dyes, biotin) to visualize and track the spliceosome within living cells.

Contain photo-reactive groups to covalently label and identify binding partners.

Possess altered activity profiles to dissect specific steps in the splicing process.

By using these sophisticated tools, researchers can gain deeper insights into the assembly, dynamics, and regulation of the spliceosome in both normal and disease states. This knowledge will not only fuel further drug development but also contribute to a more fundamental understanding of gene expression and its role in human health and disease.

Q & A

Q. What is the mechanism of action of Meayamycin D in RNA splicing modulation, and how is this validated experimentally?

To elucidate the mechanism, researchers employ biochemical assays (e.g., spliceosome inhibition studies) and transcriptomic profiling to identify aberrant splicing events. Validation often involves comparing Meayamycin D's effects to known splicing modulators like FR901464, using dose-dependent inhibition assays in cancer cell lines. Critical steps include confirming target engagement via RNA immunoprecipitation (RIP) and measuring splice variant ratios using RT-qPCR .

Q. What in vitro models are most appropriate for assessing Meayamycin D’s anticancer efficacy?

Common models include human cancer cell lines (e.g., HCT-116 colon carcinoma, MDA-MB-231 breast cancer) with quantified half-maximal growth inhibition (GI50) values. Researchers should prioritize cell lines with documented sensitivity to splicing inhibitors and validate results using cytotoxicity assays (e.g., MTT or CellTiter-Glo). Dose-response curves and IC50 calculations are essential for cross-study comparisons .

Q. How is Meayamycin D synthesized, and what are the critical quality control checkpoints?

Synthesis involves a multi-step process starting with precursor fermentation or semi-synthetic modification of FR901464 derivatives. Key steps include stereoselective epoxidation and macrocyclization. Quality control requires HPLC purity analysis (>95%), NMR structural confirmation, and mass spectrometry. Impurity profiles must align with published protocols to ensure batch consistency .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Meayamycin D’s efficacy across different cancer cell lines?

Contradictions may arise from variability in spliceosome composition or off-target effects. Methodological solutions include:

- Triangulation : Cross-validate findings using orthogonal assays (e.g., RNA-seq for splicing patterns and proteomics for downstream protein expression) .

- Systematic Review : Aggregate data from multiple studies to identify confounding variables (e.g., cell line genetic backgrounds or culture conditions) .

- Mechanistic Follow-Up : Use CRISPR-Cas9 knockouts of spliceosome components to isolate drug-target interactions .

Q. What experimental design considerations are critical for dose-response studies of Meayamycin D in vivo?

Key factors include:

- Dose Range : Base initial doses on in vitro GI50 values (e.g., 0.1–10 nM for Meayamycin D) and adjust for bioavailability .

- Endpoint Selection : Use tumor volume reduction and survival metrics alongside pharmacodynamic markers (e.g., spliceosome inhibition in tissue biopsies) .

- Control Groups : Include vehicle controls and comparator compounds (e.g., Meayamycin A) to contextualize efficacy and toxicity .

Q. How can researchers evaluate synergistic interactions between Meayamycin D and other anticancer agents?

Synergy is assessed using combination index (CI) calculations via the Chou-Talalay method. Steps include:

- Fixed-Ratio Testing : Co-administer Meayamycin D with agents targeting complementary pathways (e.g., platinum drugs or PARP inhibitors).

- Mechanistic Rationale : Prioritize combinations that exploit splicing-dependent vulnerabilities (e.g., BRCA-mutant cancers).

- Validation : Confirm synergy in patient-derived xenograft (PDX) models and primary tumor samples .

Q. What statistical approaches are recommended for analyzing Meayamycin D’s therapeutic window in preclinical studies?

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate plasma concentration-time curves with efficacy/toxicity data to estimate the therapeutic index .

- Bayesian Hierarchical Models : Account for inter-study variability when pooling data from multiple experiments .

- Benchmarking : Compare toxicity thresholds (e.g., maximum tolerated dose) to clinical analogs like spliceostatin A .

Methodological Resources

- Data Reproducibility : Follow Beilstein Journal guidelines for experimental detail disclosure, including raw data deposition in repositories like Figshare or Zenodo .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines for animal reporting and obtain institutional review board (IRB) approval for human tissue use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.